Enhanced Oral Bioavailability: 3.35- to 4.28-Fold Higher Serum Molar Concentration of Polydatin Compared to Resveratrol in Rats
In a direct comparative pharmacokinetic study in rats, oral administration of polydatin at 200 mg/kg resulted in a serum molar concentration that was, on average, 3.35 times higher than that achieved with an equivalent dose of resveratrol. When resveratrol itself was administered, the molar concentration of polydatin in serum was 4.28 times higher than that of resveratrol, demonstrating the efficient in vivo conversion and superior systemic exposure of the glycoside form [1].
| Evidence Dimension | Serum Molar Concentration (Area Under the Curve or Peak Concentration) |
|---|---|
| Target Compound Data | Polydatin concentration 3.35-fold higher after polydatin administration; 4.28-fold higher after resveratrol administration. |
| Comparator Or Baseline | Resveratrol at equimolar dose (200 mg/kg) |
| Quantified Difference | 3.35-fold (polydatin vs. resveratrol after polydatin dose); 4.28-fold (polydatin vs. resveratrol after resveratrol dose) |
| Conditions | Oral administration to Sprague-Dawley rats at 200 mg/kg; serum analyzed by HPLC. |
Why This Matters
Higher and more sustained systemic exposure translates to a lower required dose, potentially reduced dosing frequency, and improved likelihood of achieving therapeutic concentrations in vivo, making polydatin a more efficient and cost-effective candidate for oral therapeutic development.
- [1] Wang, R., et al. (2023). Comparative studies of polydatin and resveratrol on mutual transformation and antioxidative effect in vivo. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 302, 123072. (Data from summary: molar concentration 3.35 and 4.28 times higher). View Source
